5-O-Desmethyl Donepezil-d5 5-O-Desmethyl Donepezil-d5 A labelled metabolite of Donepezil. Donepezil is a medication that is used for the treatment of patients with Alzheimer's disease. It can help improve memory and awareness of patients.
Brand Name: Vulcanchem
CAS No.: 1189929-21-2
VCID: VC0196588
InChI: InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D
SMILES: COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Molecular Formula: C23H22NO3D5
Molecular Weight: 370.56

5-O-Desmethyl Donepezil-d5

CAS No.: 1189929-21-2

Cat. No.: VC0196588

Molecular Formula: C23H22NO3D5

Molecular Weight: 370.56

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-O-Desmethyl Donepezil-d5 - 1189929-21-2

CAS No. 1189929-21-2
Molecular Formula C23H22NO3D5
Molecular Weight 370.56
IUPAC Name 5-hydroxy-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D
SMILES COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Appearance Off-White Solid
Melting Point 171-173°C

Structural Properties and Characteristics

The structural properties of 5-O-Desmethyl Donepezil-d5 are fundamental to its utility as an analytical standard. The compound features a 2,3-dihydro-1H-inden-1-one core structure with specific substitution patterns. At position 5, it contains a hydroxyl group (rather than the methoxy group found in Donepezil), while maintaining a methoxy group at position 6 . The molecule also contains a piperidinyl group linked via a methylene bridge, and notably, a deuterium-labeled phenyl ring attached to the piperidine nitrogen.

The compound's structural characteristics can be summarized in the following data table:

Structural ComponentDescription
Core Structure2,3-dihydro-1H-inden-1-one
Position 5Hydroxyl group
Position 6Methoxy group
Piperidine MoietyAttached via methylene bridge at position 2
DeuterationFive deuterium atoms replacing hydrogen on phenyl ring
Parent DrugDonepezil

The strategic placement of deuterium atoms in the phenyl ring ensures that the compound maintains near-identical chemical behavior to non-deuterated counterparts while providing a distinctive mass signature that can be reliably tracked in analytical procedures .

Analytical Applications and Research Utility

Role as an Internal Standard

5-O-Desmethyl Donepezil-d5 serves a critical function as an internal standard in analytical chemistry, particularly in the quantification of Donepezil and its metabolites in biological samples. Internal standards are essential components of analytical methods that enable researchers to account for variations in sample preparation, injection volumes, and instrumental response . The deuterium labeling creates a compound that behaves virtually identically to the analyte during sample preparation and analysis but can be distinguished based on its mass difference.

The compound's effectiveness as an internal standard stems from several key properties:

  • Chemical similarity to Donepezil, ensuring comparable extraction efficiency

  • Sufficient mass difference to allow chromatographic co-elution but spectroscopic differentiation

  • Stability during sample preparation and analysis

  • Low probability of naturally occurring in biological samples

These properties make 5-O-Desmethyl Donepezil-d5 particularly valuable in methods requiring high precision and accuracy, such as bioequivalence studies and therapeutic drug monitoring.

Mass Spectrometric Detection Parameters

In tandem mass spectrometry (MS/MS) applications, the compound exhibits distinctive fragmentation patterns that allow for selective and sensitive detection. Based on published analytical methods, the typical parameters for MS/MS detection include:

ParameterValue for Donepezil-d5Value for Donepezil
MRM Transitionm/z 385 to 96m/z 380 to 91
Ion Spray5,5005,500
Source Gas 16060
Source Gas 26060
Temperature600°C600°C
Curtain Gas3030
Declustering Potential6060
Entrance Potential1010
Collision Energy4040
Cell Exit Potential1010
Dwell Time100.0 msec100.0 msec

These parameters allow for the selective detection of both the internal standard and the analyte with minimal interference from matrix components . The 5 m/z unit difference between the precursor ions of Donepezil (m/z 380) and its deuterated counterpart (m/z 385) reflects the mass increase from the five deuterium atoms.

Analytical Methodologies Employing 5-O-Desmethyl Donepezil-d5

Sample Preparation Techniques

Effective sample preparation is crucial for accurate quantification of Donepezil in biological matrices. When using 5-O-Desmethyl Donepezil-d5 as an internal standard, several extraction methods have been developed and validated:

One common approach involves protein precipitation, where:

  • Plasma samples (typically 200 μL) are spiked with 50 μL of internal standard solution

  • Proteins are precipitated with 500 μL of methanol

  • After vortexing, samples are centrifuged at approximately 3,500 g for 5 minutes at 10°C

  • The supernatant (200 μL) is transferred and diluted with 400 μL water

  • An aliquot of this solution is injected for LC-MS/MS analysis

This relatively simple sample preparation technique allows for high sample throughput while maintaining acceptable analytical performance when combined with selective detection methods. Alternative approaches documented in literature include liquid-liquid extraction using mixtures of ethyl acetate and n-hexane (30:70 v/v) .

Chromatographic Separation Strategies

Numerous chromatographic methods have been developed for the separation of Donepezil and its metabolites prior to mass spectrometric detection. These methods typically employ 5-O-Desmethyl Donepezil-d5 as the internal standard. Key chromatographic parameters include:

ParameterTypical Conditions
Column TypeC18 or monolithic columns
Mobile PhaseAcetonitrile and ammonium formate (70:30 v/v)
Flow Rate0.6-3.0 mL/min (can employ multi-stage flow rates)
Column TemperatureControlled, typically around ambient
Injection Volume5-10 μL
Run Time1.5-4 minutes

Modern methodologies have achieved significant improvements in analytical efficiency, with some approaches using high-resolution monolithic columns that allow for baseline separation with run times under 1.5 minutes . These ultrafast methods represent a substantial advancement in throughput capabilities without sacrificing analytical performance.

Research Applications and Significance

Pharmacokinetic Studies and Bioequivalence Assessment

5-O-Desmethyl Donepezil-d5 has proven especially valuable in pharmacokinetic studies of Donepezil, particularly in bioequivalence assessments comparing reference and generic formulations. These studies typically examine critical pharmacokinetic parameters including:

  • Maximum plasma concentration (Cmax)

  • Time to maximum concentration (Tmax)

  • Area under the curve (AUC0-t)

  • Apparent elimination half-life (t1/2)

  • Terminal elimination rate constant (ke)

The use of a deuterated internal standard like 5-O-Desmethyl Donepezil-d5 significantly improves the precision and accuracy of these measurements, allowing researchers to make reliable comparisons between different formulations.

Therapeutic Drug Monitoring and Metabolic Research

Beyond bioequivalence studies, this compound finds application in therapeutic drug monitoring of Donepezil, where precise quantification is essential for ensuring optimal dosing and treatment efficacy. The compound also facilitates metabolic research by providing a reliable reference standard for quantifying both parent drug and metabolites simultaneously .

The capability to accurately distinguish between Donepezil and its metabolites, particularly 6-O-desmethyl Donepezil, is crucial for understanding the drug's pharmacokinetic profile and potential variations in metabolism between patients . The validated methods incorporating 5-O-Desmethyl Donepezil-d5 typically achieve excellent linearity (r ≥ 0.99) across clinically relevant concentration ranges, with lower limits of quantification as low as 0.09 ng/mL for Donepezil and 0.03 ng/mL for 6-O-desmethyl Donepezil .

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